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molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No. B1270134
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Patent
US06703347B2

Procedure details

Methyl(4-hydroxy-3-nitrophenyl)acetate [from step 3] (48.9 g, 0.23 mole) and 5% palladium on carbon were suspended in methanol and the resulting mixture was hydrogenated until all the starting material had been consumed. The reaction mixture was filtered to remove the catalyst and the filtercake was washed with methanol. The combined filtrate and washings were concentrated in vacuo, affording methyl(3-amino-4-hydroxyphenyl)acetate as a solid (41.0 g).
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1>[Pd].CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([NH2:12])[CH:6]=1

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
the filtercake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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